2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
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Overview
Description
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is an organic compound that features a tetrazole ring, a chlorophenoxy group, and an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is similar to that of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone .
Mode of Action
The compound interacts with its targets by mimicking the action of auxin, disrupting normal plant growth processes . This leads to uncontrolled, abnormal growth, eventually causing the death of susceptible plants .
Biochemical Pathways
It’s known that auxins like mcpa can affect a wide range of processes in plants, including cell elongation, differentiation, and division .
Pharmacokinetics
Mcpa is known to be readily absorbed by plants and transported throughout the plant tissues . It’s reasonable to assume that this compound may have similar properties.
Result of Action
The molecular and cellular effects of this compound likely involve disruption of normal cell growth and division processes, leading to abnormal growth and eventual plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, MCPA’s toxicity to non-target aquatic plants can be mitigated by certain plant growth regulators . This suggests that the presence of other chemicals in the environment can influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride.
Tetrazole Formation: The chlorophenoxymethyl chloride is then reacted with sodium azide to form the tetrazole ring, resulting in 5-((4-chlorophenoxy)methyl)-1H-tetrazole.
Acetic Acid Addition: Finally, the tetrazole intermediate is reacted with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
4-Chlorophenoxyacetic acid: Another herbicide with a chlorophenoxy group.
Uniqueness
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-7-1-3-8(4-2-7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUAFWUGNXYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=NN2CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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